molecular formula C21H29Cl3N2O3 B6488802 1-(4-chloro-2-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1177934-54-1

1-(4-chloro-2-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No.: B6488802
CAS No.: 1177934-54-1
M. Wt: 463.8 g/mol
InChI Key: PDPBVOKLJDVGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic aryloxy-propanol derivative featuring:

  • Phenoxy backbone: Substituted with 4-chloro and 2-methyl groups, enhancing lipophilicity and steric bulk.
  • Piperazine moiety: Linked to a 4-methoxyphenyl group, contributing to receptor affinity via hydrogen bonding and π-π interactions.
  • Dihydrochloride salt: Improves aqueous solubility and bioavailability compared to freebase forms.

This compound shares structural motifs with several adrenergic or serotoninergic receptor modulators, making its analogs pharmacologically significant .

Properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O3.2ClH/c1-16-13-17(22)3-8-21(16)27-15-19(25)14-23-9-11-24(12-10-23)18-4-6-20(26-2)7-5-18;;/h3-8,13,19,25H,9-12,14-15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPBVOKLJDVGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chloro-2-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a piperazine derivative that has garnered interest due to its potential biological activities. This article aims to explore the synthesis, biological mechanisms, and pharmacological effects of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C18H24Cl2N2O3\text{C}_{18}\text{H}_{24}\text{Cl}_2\text{N}_2\text{O}_3

The synthesis typically involves the reaction of 4-chloro-2-methylphenol with appropriate piperazine derivatives in the presence of suitable solvents and catalysts. The detailed synthetic route includes steps such as nucleophilic substitution and condensation reactions, which lead to the formation of the piperazine ring substituted with various aromatic groups.

The biological activity of this compound primarily stems from its interaction with neurotransmitter receptors. It is believed to act as a serotonin receptor antagonist , specifically targeting the 5-HT7 receptor , which plays a significant role in mood regulation and cognitive functions. The binding affinity for this receptor has been quantified, demonstrating potent antagonistic properties.

Pharmacological Effects

  • Antidepressant Activity : Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin pathways is thought to contribute to these effects.
  • Anti-anxiety Effects : By antagonizing specific serotonin receptors, this compound may reduce anxiety-related behaviors, making it a candidate for further exploration in anxiety disorders.
  • Neuroprotective Properties : Some studies suggest that related compounds can provide neuroprotection against ischemic damage, indicating potential applications in neurodegenerative diseases.

Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antidepressant efficacy of similar piperazine derivatives. The results demonstrated significant reductions in depressive symptoms in rodent models after administration of the compound, correlating with increased serotonin levels in synaptic clefts.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperazine derivatives against oxidative stress-induced neuronal damage. The findings indicated that these compounds could mitigate cell death in neuronal cultures exposed to harmful agents, suggesting a protective mechanism likely mediated through antioxidant pathways.

Data Table: Biological Activities Comparison

Activity TypeCompoundBinding Affinity (Ki)Reference
Serotonin AntagonismThis compound2.6 nM
AntidepressantSimilar Piperazine DerivativeNot specifiedJournal of Medicinal Chemistry
NeuroprotectionRelated Piperazine CompoundsNot specifiedPMC Article

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Key Regions

A. Phenoxy Group Modifications
Compound Name Phenoxy Substitution Piperazine Substitution Salt Form Molecular Weight Key Differences vs. Target
1-(4-Chloro-2-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride 4-Cl, 2-Me 4-(4-methoxyphenyl) Dihydrochloride ~487.8* Reference compound
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride 4-Cl 4-(4-methoxyphenyl) Hydrochloride ~453.3 Lacks 2-Me on phenoxy; single HCl
1-(2-Allyl-4-methoxy-phenoxy)-3-[4-(5-chloro-2-methyl-phenyl)piperazin-1-yl]propan-2-ol hydrochloride 2-Allyl, 4-OMe 5-Cl, 2-Me-phenyl Hydrochloride ~467.4 Allyl and OMe on phenoxy; piperazine substituent differs

Impact :

  • Dihydrochloride salt improves solubility (e.g., ~2x higher than hydrochloride salts in similar compounds) .
B. Piperazine Substitution Variations
Compound Name Piperazine Substitution Phenoxy Group Bioactivity Notes
1-(4-Methoxyphenoxy)-3-[4-(3-trifluoromethylphenyl)piperazin-1-yl]propan-2-ol hydrochloride 3-CF3-phenyl 4-OMe Increased metabolic stability due to CF3 group
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride 3-Cl-phenyl Diphenylpropanol backbone Likely targets dopamine D2/D3 receptors
4-[4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one dihydrochloride None (piperazine linked to ethylphenoxy) 4-Cl, 2-Me-phenoxy (ethyl chain) Ketone group reduces hydrogen bonding capacity

Impact :

  • The 4-methoxyphenyl group on the target’s piperazine enhances electron-donating effects, favoring interactions with serotonin receptors (e.g., 5-HT1A) .
  • Trifluoromethyl (CF3) in improves metabolic resistance but may reduce affinity for hydrophilic binding pockets.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1 3 19
LogP (Predicted) ~3.8 (higher due to 2-Me) ~3.2 ~4.1 (diphenyl increases) ~3.5 (CF3 reduces lipophilicity)
Solubility (mg/mL) ~25 (dihydrochloride) ~12 (hydrochloride) <5 (freebase) ~15 (hydrochloride)
PSA (Ų) ~65 ~62 ~45 ~68

Notes:

  • The dihydrochloride form of the target compound provides superior solubility, critical for oral bioavailability.
  • Higher Topological Polar Surface Area (PSA) in the target and suggests enhanced membrane permeability compared to .

Preparation Methods

Nucleophilic Substitution of 4-Chloro-2-methylphenol

The reaction begins with 4-chloro-2-methylphenol and epichlorohydrin under alkaline conditions. Potassium carbonate or sodium hydroxide facilitates the deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack on the epoxide ring of epichlorohydrin. This yields 1-(4-chloro-2-methylphenoxy)-2,3-epoxypropane as an intermediate.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or toluene

  • Temperature: 80–100°C

  • Time: 4–6 hours

  • Yield: 70–85%

Epoxide Ring Opening with Piperazine Derivatives

The epoxy intermediate undergoes ring-opening with 4-(4-methoxyphenyl)piperazine. This step is critical for introducing the piperazine moiety. The reaction proceeds via nucleophilic attack of the piperazine’s secondary amine on the less hindered carbon of the epoxide, forming the propan-2-ol linkage.

Optimized Parameters:

  • Catalyst: InCl₃ (10–20 mol%) enhances regioselectivity.

  • Solvent: Ethanol/water (50:50) or tetrahydrofuran (THF)

  • Temperature: 40–60°C

  • Ultrasound Irradiation: Reduces reaction time to 20–30 minutes.

  • Yield: 80–90%

MethodCatalystSolventTemperatureTimeYield
Reductive AminationPd/C, H₂MeOH25°C12 h85%
Direct AlkylationKICH₃CN60°C8 h78%
Ultrasound-AssistedInCl₃EtOH/H₂O40°C20 min90%

Formation of the Dihydrochloride Salt

The free base is converted to its dihydrochloride salt to enhance solubility and stability. This involves treating the compound with hydrochloric acid (HCl) in a polar solvent.

Procedure:

  • Dissolve the free base in anhydrous ethanol.

  • Slowly add 2 equivalents of HCl (gas or concentrated aqueous solution).

  • Stir at 0–5°C for 2 hours to precipitate the salt.

  • Filter and wash with cold diethyl ether.

Critical Parameters:

  • Stoichiometry: Excess HCl leads to hygroscopic impurities.

  • Solvent Purity: Anhydrous conditions prevent hydrolysis.

Optimization of Reaction Conditions

Catalyst Screening

InCl₃ demonstrated superior performance in NAS and epoxide ring-opening reactions compared to traditional bases like K₂CO₃ (Table 2).

Table 2: Catalyst Efficacy in Epoxide Ring-Opening

CatalystConcentrationSolventYield
InCl₃20 mol%EtOH/H₂O95%
K₂CO₃2 equivDMF70%
Piperidine30 mol%THF65%

Solvent and Temperature Effects

Ethanol/water (50:50) outperformed pure solvents by balancing polarity and solubility. Ultrasound irradiation at 40°C reduced reaction times by 80% compared to conventional heating.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

  • NMR: ¹H NMR (DMSO-d₆) δ 7.25 (d, J=8.5 Hz, 2H, aromatic), 4.10 (m, 1H, -CH(OH)-), 3.75 (s, 3H, -OCH₃).

  • HPLC: Purity >98% (C18 column, 0.1% TFA in acetonitrile/water).

  • Mass Spectrometry: ESI-MS m/z 447.2 [M+H]⁺ .

Q & A

Basic: What are the standard synthetic pathways for synthesizing this compound, and how are intermediates characterized?

The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution and coupling reactions. For example:

  • Step 1 : Reacting 4-chloro-2-methylphenol with epichlorohydrin to form the phenoxypropanol intermediate.
  • Step 2 : Coupling the intermediate with 4-(4-methoxyphenyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃).
  • Step 3 : Salt formation using HCl in ethanol to yield the dihydrochloride form.
    Characterization : Intermediates and final products are validated via 1H^1H-/13C^{13}C-NMR (to confirm substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity (>95%) is assessed via HPLC with UV detection at 254 nm .

Advanced: How can computational methods optimize reaction conditions for higher yield and purity?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., SCINE) can predict optimal solvents, temperatures, and catalyst systems. For example:

  • Solvent selection : COSMO-RS simulations evaluate solvent polarity effects on intermediate stability.
  • Kinetic modeling : Determines rate-limiting steps (e.g., piperazine coupling) to adjust reaction time.
  • Machine learning : Trains on existing reaction datasets to recommend conditions (e.g., 24 hr reflux in acetonitrile at 80°C improves yield by 15%) .

Basic: What pharmacological targets are hypothesized for this compound?

The structural motifs (piperazine, chloro/methoxy groups) suggest potential activity at:

  • Serotonergic receptors (5-HT1A/2A_{1A/2A}) : Piperazine derivatives often modulate serotonin pathways.
  • Adrenergic receptors (α1_1) : Phenoxypropanol moieties may act as antagonists.
    Initial screening involves radioligand binding assays using transfected HEK293 cells expressing target receptors .

Advanced: How to resolve contradictions in solubility data during formulation studies?

Discrepancies in solubility (e.g., aqueous vs. DMSO) arise from polymorphic forms or counterion effects. Strategies include:

  • Salt screening : Test alternative salts (e.g., citrate, mesylate) via high-throughput crystallization.
  • Co-solvent systems : Use phase diagrams to identify PEG-400/water mixtures enhancing solubility by 30%.
  • Solid-state NMR : Differentiate amorphous vs. crystalline forms impacting dissolution .

Basic: What analytical techniques validate structural integrity under stress conditions?

Forced degradation studies (acid/base/oxidative/thermal stress) are analyzed via:

  • HPLC-DAD : Detects degradation products (e.g., dechlorinated or demethylated analogs).
  • LC-MS/MS : Identifies fragmentation patterns of degradants.
  • X-ray crystallography (SHELX) : Resolves stereochemical stability of the propan-2-ol backbone .

Advanced: How to design in vivo studies addressing blood-brain barrier (BBB) penetration?

  • LogP/D calculations : Predict BBB permeability using Molinspiration or SwissADME (target LogP ~2.5).
  • PET imaging : Radiolabel the compound with 11C^{11}C to track brain uptake in rodent models.
  • P-glycoprotein assays : Use Caco-2 cells to assess efflux ratios and modify substituents (e.g., reducing methoxy bulk) to enhance penetration .

Basic: What are the critical parameters for scaling up synthesis from mg to kg scale?

  • Reactor design : Use jacketed reactors with precise temperature control (±1°C) to avoid exothermic runaway during piperazine coupling.
  • Workup optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification.
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression .

Advanced: How to address discrepancies in receptor binding data across labs?

  • Standardize assay conditions : Use uniform cell lines (e.g., CHO-K1 vs. HEK293), buffer pH (7.4), and ligand concentrations (10 µM–10 nM).
  • Meta-analysis : Apply Bayesian statistics to harmonize IC50_{50} values from disparate studies.
  • Structural analogs : Compare with 1-(2-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride to identify substituent-specific effects .

Basic: What stability-indicating methods ensure long-term storage integrity?

  • ICH guidelines : Store at 2–8°C in amber vials under nitrogen.
  • Stability chambers : Accelerated testing at 40°C/75% RH for 6 months with monthly HPLC checks.
  • Water content : Karl Fischer titration to maintain <0.5% moisture .

Advanced: How to model the compound’s pharmacokinetics using in silico tools?

  • Physiologically based pharmacokinetic (PBPK) modeling : Simulate absorption/distribution using GastroPlus™, incorporating logD (1.8), fu (0.25), and CYP450 metabolism (CYP3A4/2D6).
  • Molecular dynamics (MD) : Predict protein binding to serum albumin (PDB: 1AO6) to estimate free plasma concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.